molecular formula C6H10N2O B7765503 Hexahydro-pyrrolo[3,2-b]pyrrol-2-one

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one

Cat. No.: B7765503
M. Wt: 126.16 g/mol
InChI Key: DSILUGCORMLHPA-UHFFFAOYSA-N
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Description

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one is a nitrogen-containing heterocyclic compound It is characterized by a bicyclic structure consisting of two fused pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield the desired compound . The reaction conditions typically involve the use of solid alumina and room temperature for the initial steps, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize optimized reaction conditions and catalysts to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-pyrrolo[3,2-b]pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one can be compared with other similar nitrogen-containing heterocyclic compounds, such as:

This compound is unique due to its specific bicyclic structure and the range of reactions it can undergo, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-3-5-4(8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSILUGCORMLHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1NC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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